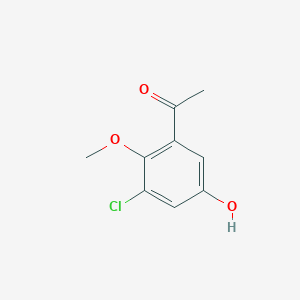

1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one

Description

1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one is an acetophenone derivative featuring a unique substitution pattern: a chlorine atom at position 3, a hydroxyl group at position 5, and a methoxy group at position 2 on the aromatic ring. This arrangement confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and intermolecular interactions.

Structure

3D Structure

Properties

CAS No. |

918310-98-2 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

1-(3-chloro-5-hydroxy-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9ClO3/c1-5(11)7-3-6(12)4-8(10)9(7)13-2/h3-4,12H,1-2H3 |

InChI Key |

RWLJZKPFFQACAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination Method

One widely used method involves the chlorination of 1-(3-hydroxy-2-methoxyphenyl)ethan-1-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions in solvents like dichloromethane at low temperatures to minimize side reactions.

| Reagent | Amount | Solvent | Temperature |

|---|---|---|---|

| Thionyl chloride | Stoichiometric | Dichloromethane | Low temperature |

| Phosphorus pentachloride | Stoichiometric | Dichloromethane | Low temperature |

Friedel-Crafts Acylation

Another effective method for synthesizing this compound is through Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chloro-5-hydroxy-2-methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

| Reagent | Amount | Catalyst | Temperature |

|---|---|---|---|

| Acyl chloride | Stoichiometric | Aluminum chloride | Reflux |

| 3-Chloro-5-hydroxy-2-methoxybenzene | Stoichiometric |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation can also be employed to introduce α,β-unsaturated ketone systems, although this method requires careful optimization of reaction conditions to avoid undesired byproducts.

| Reagent | Amount | Solvent | Temperature |

|---|---|---|---|

| Ethanol | Stoichiometric | Ethanol | Room temperature |

| Thionyl chloride | Stoichiometric |

Continuous Flow Reactors

For industrial applications, continuous flow reactors are increasingly utilized to ensure consistent product quality and yield. These methods often involve catalysts to enhance reaction rates and selectivity.

After synthesis, 1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one can undergo various chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

When handling the reagents and conducting reactions for the preparation of this compound, it is crucial to observe safety precautions:

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

Conduct reactions in a fume hood to avoid inhalation exposure.

Store chemicals in sealed containers under inert gas (e.g., nitrogen) at controlled temperatures to prevent degradation.

Chemical Reactions Analysis

1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one, also known as a derivative of chalcone, has garnered attention in various fields of scientific research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Applications

Chalcones and their derivatives, including this compound, have been extensively studied for their antimicrobial and anticancer properties. Research indicates that these compounds can inhibit the growth of various pathogens and cancer cell lines.

- Antimicrobial Activity : Studies have shown that chalcone derivatives exhibit significant activity against bacteria and fungi. For instance, the compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .

- Anticancer Properties : Research suggests that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

Chalcone derivatives are known for their anti-inflammatory properties. The compound has been investigated for its ability to reduce inflammation in models of chronic inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating conditions like arthritis .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in several studies. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals effectively .

Agricultural Applications

In agrochemistry, chalcone derivatives are being explored as potential herbicides and insecticides . Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives, including this compound, and evaluated their antimicrobial activities against various pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer effects of chalcone derivatives highlighted the role of this compound in inducing apoptosis in human breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways leading to programmed cell death .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent positions and functional groups significantly influence molecular properties. Key comparisons include:

*Calculated based on molecular formula.

- Melting Points : The presence of polar groups (e.g., hydroxyl, sulfonyl) correlates with higher melting points due to enhanced intermolecular forces. For example, the sulfonyl-containing compound in melts at 137–138°C, while the chloromethyl analog in melts at 71°C .

- Hydrogen Bonding: The hydroxyl group in the target compound likely promotes stronger hydrogen-bonding networks compared to non-hydroxylated analogs (e.g., 1-(4-methoxyphenyl)ethan-1-one), impacting solubility and crystal packing .

Pharmacological and Functional Relevance

Compounds like QD10 (), which feature piperazine and benzoyl groups, exhibit dual pharmacological activities. While the target compound lacks such functionalization, its hydroxyl group may confer antioxidant properties, similar to histamine H3 receptor ligands in .

Structural and Crystallographic Insights

- Bond Lengths: In 1-(5-methyl-1H-indol-6-yl)ethan-1-one (), bond lengths are within normal ranges, suggesting stability. The target compound’s chloro and methoxy substituents may slightly elongate adjacent C–C bonds due to steric and electronic effects .

- Crystal Packing : Hydrogen-bonding patterns, as analyzed in , indicate that the hydroxyl group in the target compound may form O–H···O interactions, similar to 1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one () .

Biological Activity

1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one, also known by its CAS number 918310-98-2, is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring. Its molecular formula is C_10H_11ClO_3, with a molecular weight of 200.62 g/mol. The structural features contribute to its solubility and reactivity in biological systems.

Anti-inflammatory and Antioxidant Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and antioxidant properties. These activities are critical in mitigating oxidative stress and inflammation, which are implicated in various chronic diseases, including cancer and neurodegenerative disorders.

Potential Anti-cancer Activity

Research indicates that compounds with similar structural motifs have been investigated for their anti-cancer properties. Notably, the presence of hydroxyl and methoxy groups is often associated with enhanced biological activity against cancer cell lines. For instance, compounds with similar structures have shown significant inhibition rates against various cancer types, suggesting that this compound may also possess similar therapeutic potential .

Interaction Studies

Interaction studies highlight the compound's potential to engage with various enzymes and receptors within biological systems. Such interactions are essential for understanding its pharmacodynamics and toxicology profiles. Research indicates that the compound may influence metabolic pathways through these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into how variations in substituents can affect biological activity:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one | C_10H_10BrClO_3 | 885532-66-1 | Contains bromine instead of chlorine |

| 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone | C_10H_11ClO_3 | 75717-53-2 | Hydroxy group at a different position |

| 1-(5-Chloro-2-methoxyphenyl)ethanone | C_10H_11ClO_2 | 240434 | Lacks hydroxy functionality |

This table illustrates how structural modifications can significantly influence the biological activity of related compounds. The presence of specific functional groups like hydroxy or methoxy can enhance solubility or binding affinity in biological systems, making this compound particularly interesting for further study.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

- Cancer Cell Line Studies : In a series of experiments examining the anti-cancer properties of related compounds, it was found that modifications to the phenolic structure could lead to varying degrees of potency against different cancer cell lines. For example, one compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) of 15 μM against bladder cancer cells, while another derivative demonstrated a significantly improved potency with an IC50 value of 1.6 μM .

- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit human butyrylcholinesterase (hBChE), which is relevant for Alzheimer's disease treatment. Initial screenings indicated varying levels of inhibitory potency among compounds derived from similar scaffolds .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one?

A common approach involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chloro-5-hydroxy-2-methoxybenzene) in the presence of a Lewis acid catalyst like AlCl₃ . Protection of the hydroxyl group (e.g., using benzyl or methyl groups) may be necessary to prevent side reactions during acylation. Post-synthesis deprotection steps can restore the hydroxy functionality. Alternative routes include Claisen-Schmidt condensation for introducing α,β-unsaturated ketone systems, though this requires careful optimization of reaction conditions (e.g., ethanol with thionyl chloride) to avoid undesired byproducts .

Q. How can spectroscopic methods characterize this compound?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₉ClO₃) and fragments (e.g., loss of Cl or methoxy groups) .

- X-ray Crystallography : Determines crystal structure and confirms molecular conformation, as demonstrated in similar acetophenone derivatives .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation exposure .

- Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different catalysts be resolved?

Contradictions often arise from variations in catalyst activity (e.g., AlCl₃ vs. FeCl₃), solvent polarity, or moisture levels. To address this:

- Control Experiments : Replicate reactions under identical conditions (temperature, solvent purity, catalyst loading).

- Catalyst Screening : Compare yields using Lewis acids (AlCl₃, ZnCl₂) or Brønsted acids (H₂SO₄).

- Purity Analysis : Use HPLC or GC-MS to quantify byproducts (e.g., over-acylated derivatives) that reduce yield .

Q. What strategies mitigate compound degradation during biological assays?

- Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent oxidation of the phenol group .

- Cooling : Maintain samples at 4°C during prolonged assays to slow hydrolysis of the methoxy group .

- Matrix Compatibility : Test stability in assay buffers (e.g., PBS vs. DMEM) to identify degradation pathways .

Q. How can structure-activity relationships (SAR) guide therapeutic potential?

- Functional Group Modifications : Replace the chloro group with fluorine to assess halogen bonding effects on receptor affinity .

- Biological Screening : Test antimicrobial activity via broth microdilution (MIC assays) or antioxidant capacity via DPPH radical scavenging .

- Molecular Docking : Model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

Q. What crystallographic methods confirm molecular conformation?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Resolve the structure to determine dihedral angles between aromatic rings and ketone groups, as seen in analogous compounds .

- Powder XRD : Compare experimental patterns with simulated data to verify phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.